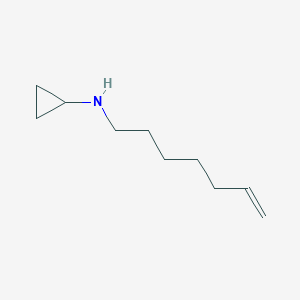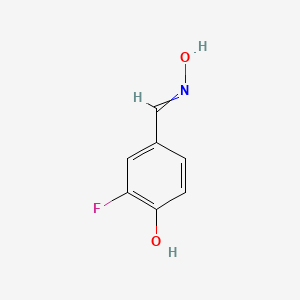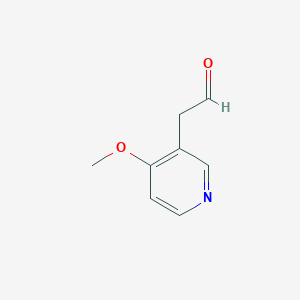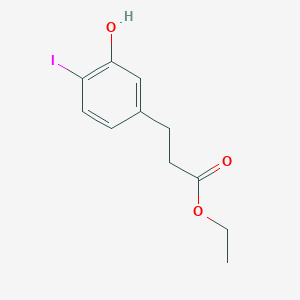![molecular formula C8H15N3O B15355852 1,7-Diazaspiro[4.4]nonane-1-carboxamide](/img/structure/B15355852.png)
1,7-Diazaspiro[4.4]nonane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Diazaspiro[44]nonane-1-carboxamide is a chemical compound with a complex structure that includes a spirocyclic framework and an amide functional group
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the appropriate diamine and a suitable dicarboxylic acid or its derivatives
Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient methods such as catalytic reactions or the use of specific reagents to streamline the process and increase yield.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including hydroxylated and carboxylated forms.
Reduction Products: Reduced forms of the compound, often with altered functional groups.
Substitution Products: Substituted derivatives with different functional groups attached to the spirocyclic framework.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Medicine: The compound may be explored for its therapeutic potential, possibly as a lead compound in drug discovery.
Industry: It can be used in the development of new materials and chemical processes due to its unique structural properties.
Mécanisme D'action
The mechanism by which 1,7-Diazaspiro[4.4]nonane-1-carboxamide exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, leading to a cascade of biochemical reactions. The molecular targets and pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Another spirocyclic compound with different functional groups.
Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate: A closely related compound with a tert-butyl protecting group.
Uniqueness: 1,7-Diazaspiro[4.4]nonane-1-carboxamide is unique due to its specific combination of spirocyclic structure and amide functionality, which distinguishes it from other similar compounds and contributes to its diverse applications.
Propriétés
Formule moléculaire |
C8H15N3O |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
1,7-diazaspiro[4.4]nonane-1-carboxamide |
InChI |
InChI=1S/C8H15N3O/c9-7(12)11-5-1-2-8(11)3-4-10-6-8/h10H,1-6H2,(H2,9,12) |
Clé InChI |
UCXCAZMKSIWHEY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCNC2)N(C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(3,4-dihydro-2H-chromen-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B15355773.png)

![2-[N-(carboxymethyl)-3-chloro-2-methylanilino]acetic acid](/img/structure/B15355799.png)
![2-Chloro-4-ethoxy-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B15355804.png)

![tert-butyl N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]carbamate](/img/structure/B15355808.png)
![7-Azaspiro[3.5]nonan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone](/img/structure/B15355810.png)

![2-[3-(3-Bromo-5-methylpyridin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B15355817.png)



![1-[(5-Bromopyridin-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B15355831.png)

